

# physical characteristics of 2-Chloro-5-phenylpyrimidine solid

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## Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrimidine

CAS No.: 22536-62-5

Cat. No.: B1268893

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An In-depth Technical Guide to the Physical Characteristics of **2-Chloro-5-phenylpyrimidine** Solid

## Introduction

**2-Chloro-5-phenylpyrimidine** is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif, featuring a reactive chlorine atom and a phenyl substituent on a pyrimidine core, makes it a versatile building block for creating more complex molecular architectures. Understanding the physical characteristics of this compound in its solid state is paramount for researchers and drug development professionals. Properties such as crystal structure, thermal stability, and spectroscopic profile directly influence its reactivity, solubility, formulation, and ultimately, its efficacy and safety in potential applications.

This guide provides a comprehensive overview of the key physical characteristics of solid **2-Chloro-5-phenylpyrimidine**, grounded in established analytical techniques. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining

the causality behind experimental choices and how the data obtained forms a self-validating picture of the material's properties.

## General Physicochemical Properties

The fundamental physicochemical properties of **2-Chloro-5-phenylpyrimidine** provide a foundational dataset for its handling, storage, and application. These properties are intrinsic to the molecule and are the first parameters determined during its characterization. The compound typically presents as a white to off-white solid under standard conditions.<sup>[1][2]</sup>

A summary of its core quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub>	[1][3][4]
Molecular Weight	190.63 g/mol	[1][3][4]
CAS Number	22536-62-5	[1][2][3]
Appearance	White to off-white solid	[1][2]
Melting Point	131-133 °C	[1][2]
Boiling Point	369.9 °C (at 760 mmHg)	[1][3][4]
Density	1.245 g/cm <sup>3</sup>	[1][3][4]
Flash Point	209.1 °C	[1][3]

## Molecular and Crystal Structure

The precise three-dimensional arrangement of atoms within a molecule and the packing of these molecules in a crystal lattice are critical determinants of a solid's macroscopic properties.

### Molecular Structure

The molecular structure of **2-Chloro-5-phenylpyrimidine** consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position.

Caption: Molecular structure of **2-Chloro-5-phenylpyrimidine**.

## Crystal Structure Analysis via X-ray Crystallography

While specific crystallographic data for this exact compound is not publicly available, the definitive method for its determination is Single-Crystal X-ray Diffraction (SCXRD). This technique provides unequivocal proof of molecular structure and reveals intermolecular interactions (e.g., hydrogen bonds,  $\pi$ -stacking) that govern the crystal packing. Such information is vital in drug development for understanding polymorphism, which can impact a drug's stability, solubility, and bioavailability.[5]

The choice to pursue SCXRD is driven by the need for unambiguous structural data. The success of the experiment is contingent on the quality of the crystal.

- **Crystal Growth (Self-Validating Step):** The ability to grow a high-quality single crystal is the first validation of sample purity.
  - Dissolve **2-Chloro-5-phenylpyrimidine** in a suitable solvent (e.g., chloroform, ethyl acetate) to near saturation.[6]
  - Employ a slow evaporation technique. Place the solution in a loosely capped vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor induces gradual crystallization.
  - Alternatively, use slow cooling. Heat the saturated solution and allow it to cool to room temperature, and then to a lower temperature (e.g., 4 °C), over several days.
- **Crystal Mounting and Data Collection:**
  - Select a well-formed, defect-free crystal under a microscope.
  - Mount the crystal on a goniometer head.
  - Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
  - Expose the crystal to a monochromatic X-ray beam and rotate it. A detector collects the diffraction pattern produced as the X-rays scatter off the electron clouds of the atoms.[5]
- **Structure Solution and Refinement:**

- The collected diffraction data (intensities and positions of spots) are processed.
- Mathematical algorithms (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.
- An atomic model is built into the electron density map.
- The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.



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Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

## Spectroscopic Characterization

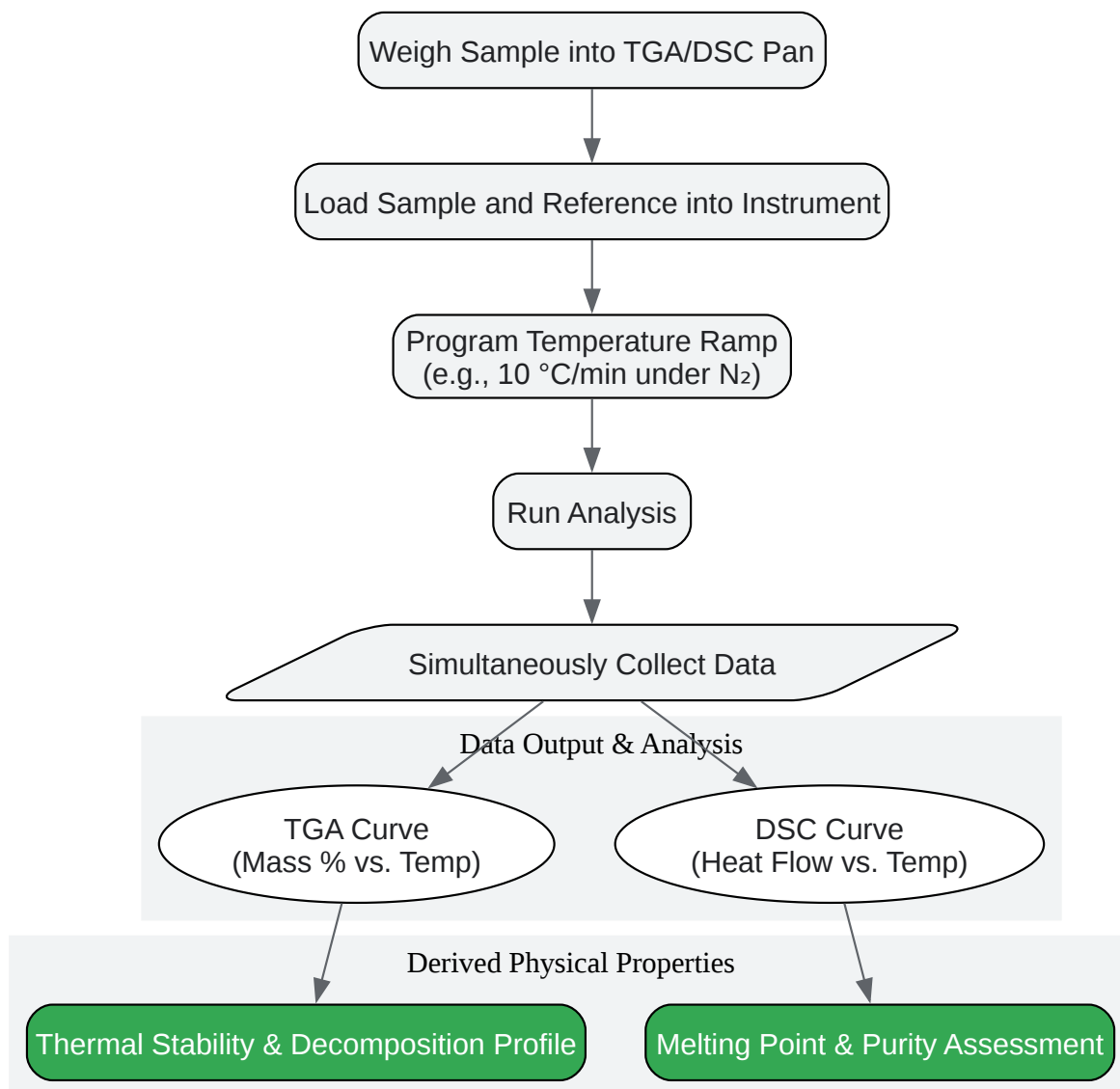
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

- $^1\text{H}$  NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For **2-Chloro-5-phenylpyrimidine** dissolved in  $\text{CDCl}_3$ , the spectrum is expected to be simple and diagnostic.
  - A multiplet signal around 7.57 ppm corresponds to the five protons of the phenyl group.[7]

- A singlet signal at a downfield chemical shift, around 8.86 ppm, is characteristic of the two equivalent protons on the pyrimidine ring (at positions 4 and 6).<sup>[7]</sup> The electron-withdrawing nature of the two nitrogen atoms deshields these protons significantly.
- <sup>13</sup>C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
  - Signals for the phenyl ring carbons are expected in the aromatic region (~125-140 ppm).
  - The pyrimidine ring carbons will be further downfield due to the influence of the nitrogens and the chlorine atom, with the carbon bearing the chlorine (C2) being the most deshielded.
- Sample Preparation: Dissolve ~5-10 mg of **2-Chloro-5-phenylpyrimidine** solid in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire <sup>1</sup>H and <sup>13</sup>C spectra using standard pulse programs.
- Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for <sup>1</sup>H NMR) to obtain the final spectrum for analysis.



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Caption: Workflow for combined TGA/DSC thermal analysis.

## Conclusion

The physical characterization of **2-Chloro-5-phenylpyrimidine** solid is a multi-faceted process that builds a holistic understanding of the material. From fundamental properties like melting point and density to detailed structural insights from X-ray crystallography and spectroscopic fingerprints from NMR and IR, each piece of data validates the others. Thermal analysis confirms its stability and phase behavior. For researchers in drug development and materials science, this comprehensive dataset is not merely academic; it is the essential foundation for designing robust synthetic routes, developing stable formulations, and ensuring the quality and consistency of a pivotal chemical intermediate.

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